Methionine enkephalin-arg-phe acetate salt
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Overview
Description
Methionine enkephalin-arg-phe acetate salt is an endogenous opioid heptapeptide. It is known for its role as an agonist at μ, δ, and κ receptors, and also binds to σ 2 receptors . This compound is a derivative of methionine enkephalin, which is one of the two forms of enkephalin, the other being leucine enkephalin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methionine enkephalin-arg-phe acetate salt can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain the acetate salt form .
Chemical Reactions Analysis
Types of Reactions
Methionine enkephalin-arg-phe acetate salt undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Methionine enkephalin-arg-phe acetate salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and receptor binding.
Medicine: Explored for its potential therapeutic effects in pain management and immune modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Methionine enkephalin-arg-phe acetate salt exerts its effects by binding to opioid receptors (μ, δ, and κ) and σ 2 receptors. This binding leads to the activation of intracellular signaling pathways that modulate pain perception, immune response, and other physiological processes . The compound can also inhibit the production of certain hormones like aldosterone and corticosterone .
Comparison with Similar Compounds
Similar Compounds
Methionine enkephalin: A pentapeptide with similar opioid receptor binding properties.
Leucine enkephalin: Another form of enkephalin with a leucine residue instead of methionine.
[D-Ala2]-Leucine enkephalin: A synthetic analog with enhanced stability and potency.
Uniqueness
Methionine enkephalin-arg-phe acetate salt is unique due to its extended peptide chain, which includes additional amino acids like arginine and phenylalanine. This extension enhances its binding affinity and specificity for certain receptors, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
acetic acid;2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N10O9S.C2H4O2/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28;1-2(3)4/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46);1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLUAQZSQYNWLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H60N10O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657535 |
Source
|
Record name | Acetic acid--tyrosylglycylglycylphenylalanylmethionyl-N~5~-(diaminomethylidene)ornithylphenylalanine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
937.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-69-9 |
Source
|
Record name | Acetic acid--tyrosylglycylglycylphenylalanylmethionyl-N~5~-(diaminomethylidene)ornithylphenylalanine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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